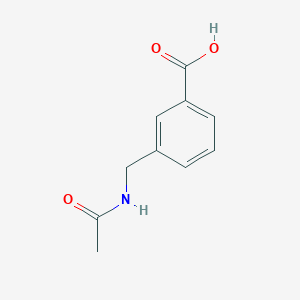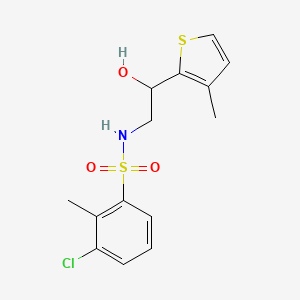
N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other synthesized acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted acetamide groups and aromatic rings have been synthesized and characterized for various applications, including biological activity screening and crystal structure analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from aromatic organic acids, which are converted into esters, hydrazides, and subsequently into other heterocyclic compounds. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that includes stirring the intermediate thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH . This suggests that the synthesis of "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" could involve similar steps, starting from appropriate precursors and using related reagents and conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can be further substituted with various functional groups. The orientation of substituents on the aromatic ring and the acetamide group can influence the overall molecular conformation. For example, in the case of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, the N-H bond is syn to the methyl substituent and anti to the C=O bond, which affects the molecule's intermolecular interactions . The molecular structure of "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" would similarly be influenced by the position and nature of its substituents.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be inferred from their functional groups. The presence of halogen substituents, such as chloro groups, can make the molecule a suitable precursor for further chemical reactions, such as nucleophilic substitution or coupling reactions. For example, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide serves as a precursor for the synthesis of 3,5-disubstituted benzoxazoles . Therefore, "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" could potentially undergo similar reactions, depending on the reactivity of the chloro and thiazole groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. Intermolecular interactions, such as hydrogen bonding and pi interactions, can influence the compound's melting point, solubility, and crystal packing. For instance, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide forms C-H...O interactions in the crystal, leading to a specific crystal packing arrangement . The physical and chemical properties of "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" would be
Scientific Research Applications
Thiazole Derivatives in Drug Development
Thiazole derivatives have been extensively studied for their biological activities, including antifungal, antibacterial, and anticancer properties. For instance, cefazedone, a cephalosporin antibiotic with a thiadiazole moiety, has been evaluated for its tolerance and safety in clinical settings (Züllich & Sack, 1979). Such studies highlight the potential of thiazole derivatives in developing new therapeutic agents.
Chemosensitivity Testing
Chlorophenyl compounds have been implicated in chemosensitivity testing to predict patient responses to chemotherapy. The MTT assay, utilizing the reduction of MTT by mitochondrial dehydrogenase in live cells to form insoluble formazan, is a standard method to assess cell proliferation and cytotoxicity. Although not directly related to N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide, studies using similar compounds have shown effectiveness in predicting chemotherapeutic efficacy and patient survival outcomes in cancers such as gastric and colorectal cancer (Nakamura et al., 2006), (Kabeshima et al., 2002).
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicological profiles of chlorophenyl derivatives, including their metabolism, distribution, and elimination, are crucial for drug development. Studies on compounds like N,N-dimethylacetamide (DMA) and its metabolites in occupational settings offer insights into the body's handling of such chemicals and their potential health impacts (Princivalle et al., 2010).
Environmental and Occupational Health
The environmental and occupational health impacts of chlorophenyl compounds, including exposure risks and associated health outcomes, have been subjects of research. For example, studies on pentachlorophenol (PCP) production workers investigated the long-term health effects of exposure to chlorophenols and dioxins, revealing associations with skin conditions like chloracne and alterations in porphyrin metabolism (Hryhorczuk et al., 1998).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-12(18-9(2)15-8)7-13(17)16-11-5-3-4-10(14)6-11/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDKSUYAPRPCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

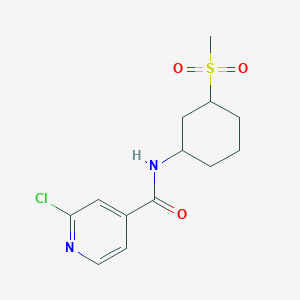

![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2525847.png)
![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)
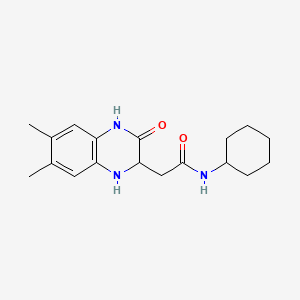
![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)
![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2525853.png)
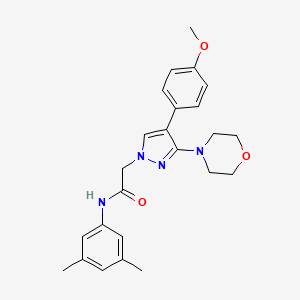
![4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2525857.png)
